3-Cyclohexene-1,2-dicarboxylic acid
Description
3-Cyclohexene-1,2-dicarboxylic acid (CAS No. varies by isomer) is an unsaturated alicyclic dicarboxylic acid characterized by a cyclohexene ring with carboxylic acid groups at the 1- and 2-positions. Its structure imparts unique reactivity, such as participation in Diels-Alder reactions, and applications in polymer synthesis, including polyimides and epoxy resins . The compound exists in cis and trans stereoisomeric forms, with distinct physicochemical properties. For example:
- cis-4-Cyclohexene-1,2-dicarboxylic acid has pKa values of 3.89 and 6.77.
- trans-4-Cyclohexene-1,2-dicarboxylic acid has pKa values of 3.95 and 5.81 .
These differences in acidity and stereochemistry influence solubility, reactivity, and industrial utility.
Properties
CAS No. |
25079-83-8 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
cyclohex-3-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1,3,5-6H,2,4H2,(H,9,10)(H,11,12) |
InChI Key |
IFDVQVHZEKPUSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexane Dicarboxylic Acid Derivatives
Cyclohexane-1,2-dicarboxylic Acid (CHDA)
- Structure : Fully saturated cyclohexane ring.
- Applications: Metabolite of DINCH (diisononyl cyclohexane-1,2-dicarboxylate), a plasticizer alternative to phthalates.
- Key Difference : The absence of a double bond reduces CHDA’s reactivity in cycloaddition reactions compared to 3-cyclohexene-1,2-dicarboxylic acid.
trans-Cyclohexane-1,3-Dicarboxylic Acid (CAS 2305-30-8)
Unsaturated Cyclic Dicarboxylic Acids
1-Cyclohexene-1,2-Dicarboxylic Acid (Δ⁴-Tetrahydrophthalic Acid, CAS 635-08-5)
- Structure : Double bond between C1 and C2, carboxylic groups at C1 and C2.
- Applications : Intermediate in organic synthesis and epoxy curing agents.
- Key Difference : The conjugated double bond position enhances electrophilicity, making it more reactive in Diels-Alder reactions than this compound .
3-Methylenecyclopropane-trans-1,2-Dicarboxylic Acid (Feist’s Acid, CAS 499-02-5)
Ester Derivatives
3-Methyl-4-Cyclohexene-1,2-Dicarboxylate Esters
- Examples : Diethyl (CAS 62174-62-3), dipentyl (CAS 62174-66-7), and bis(1-methylethyl) esters (CAS 62174-63-4).
- Applications : Plasticizers and polymer additives.
- Key Difference : Esterification reduces polarity, enhancing compatibility with hydrophobic matrices compared to the parent acid .
4-Cyclohexene-1,2-Dicarboxylic Acid, 1,2-Bis(2-Oxiranylmethyl) Ester (CAS 21544-03-6)
- Structure : Epoxidized ester derivative.
- Applications : Epoxy resin precursor.
Anhydride Derivatives
Epiclon (5-(2,5-Dioxotetrahydrofuryl)-3-Methyl-3-Cyclohexene-1,2-Dicarboxylic Acid Anhydride)
- Structure : Bulky, asymmetric anhydride with a fused tetrahydrofuran ring.
- Applications : High-performance polyimides with enhanced optical transparency and thermal stability.
- Key Difference : The rigid, bulky structure improves polymer chain packing and reduces crystallinity compared to simpler anhydrides like cis-4-cyclohexene-1,2-dicarboxylic anhydride .
Comparative Data Table
Research Findings and Industrial Relevance
- Reactivity : The this compound’s conjugated diene structure enables Diels-Alder reactions, critical for synthesizing rosin adducts and epoxy resins .
- Regulatory Considerations : Ester derivatives like DINCH metabolites are under scrutiny for endocrine disruption, driving demand for safer alternatives .
- Material Science : Epiclon-based polyimides exhibit refractive indices of ~1.65–1.70 and optical transparency >80% in visible light, outperforming aliphatic counterparts .
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